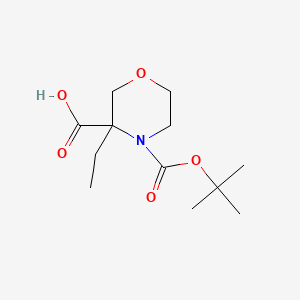

N-Boc-3-ethylmorpholine-3-carboxylic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-12(9(14)15)8-17-7-6-13(12)10(16)18-11(2,3)4/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHNOCHHIWUYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Morpholine Scaffolds in Heterocyclic Chemistry Research

The morpholine (B109124) ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. This structure is far from a simple curiosity; it is recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them recurring features in a wide array of bioactive molecules and approved pharmaceutical drugs. nih.govnih.gov

The utility of the morpholine scaffold stems from its advantageous physicochemical and metabolic properties. nih.govresearchgate.net Its presence in a molecule can improve pharmacokinetic profiles, enhancing aspects like solubility, metabolic stability, and bioavailability. nih.govresearchgate.net The morpholine ring is a versatile and synthetically accessible building block that can be readily incorporated into larger molecules. nih.gov The nitrogen atom provides a point for substitution and can act as a base or hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding, and the ring's conformational flexibility allows it to adapt to the steric and electronic environments of various biological receptors and enzyme active sites. researchgate.net These attributes have cemented the morpholine moiety's importance in drug design and development, with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders. nih.govresearchgate.nettaylorandfrancis.com

The Significance of N Boc Protection in Organic Synthesis Methodologies

In multi-step organic synthesis, it is often necessary to temporarily deactivate a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process is known as chemical protection, and the temporary modifying agent is a "protecting group". quora.com For amines, one of the most widely used protecting groups is the tert-butyloxycarbonyl group, commonly abbreviated as Boc. total-synthesis.comresearchgate.net

The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). quora.comtotal-synthesis.com This reaction converts the nucleophilic and basic amine into a non-nucleophilic carbamate (B1207046), which is significantly less reactive. total-synthesis.com The key advantages of the N-Boc group are its stability and its specific method of removal. It is robust and unreactive under a wide range of conditions, including exposure to most bases, nucleophiles, and reductive conditions like catalytic hydrogenation. total-synthesis.comresearchgate.net

Crucially, the Boc group is labile under mild acidic conditions. total-synthesis.comwikipedia.org Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the carbamate, regenerating the free amine and releasing carbon dioxide and the volatile isobutene. quora.com This acid-lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. total-synthesis.com This orthogonality allows chemists to selectively deprotect one functional group in the presence of others, a fundamental strategy in the complex synthesis of peptides, heterocycles, and other polyfunctional molecules. total-synthesis.comorganic-chemistry.org

N Boc 3 Ethylmorpholine 3 Carboxylic Acid As a Chiral or Achiral Intermediate in Advanced Chemical Syntheses

Strategies for the Construction of the Morpholine Core

The formation of the morpholine ring is a critical step, and numerous methods have been developed, primarily centered around cyclization reactions.

Intramolecular cyclization is the most common strategy for assembling the morpholine ring. These methods typically involve forming either a C-N or a C-O bond in the final ring-closing step.

One prominent approach involves the palladium-catalyzed carboamination of O-allyl ethanolamines. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. researchgate.netlookchem.com The process begins with the N-protection of an amino alcohol, followed by O-allylation. After deprotection and N-arylation, the substrate undergoes a Pd-catalyzed coupling with an aryl or alkenyl halide to form the morpholine ring. researchgate.net

Iron(III) catalysis offers another pathway for the diastereoselective synthesis of disubstituted morpholines. researchgate.net Starting from 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol, treatment with an iron(III) catalyst, such as iron(III) chloride, can induce cyclization to form either 2,6- or 3,5-disubstituted morpholines. researchgate.net The reaction conditions, particularly temperature, can be optimized to favor the formation of the cis diastereoisomer, suggesting a thermodynamic equilibrium is at play. researchgate.net

A more recent, green chemistry approach utilizes ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols into morpholines. vot.pl This one or two-step protocol is noted for its high yield and the use of inexpensive reagents. The key to this method is the selective monoalkylation of the primary amine with ethylene sulfate, followed by a base-mediated intramolecular cyclization. vot.pl

Cascade reactions provide an efficient route to highly substituted morpholines. For instance, reacting a 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate in the presence of a base like DBU initiates a cascade. This sequence involves the ring-opening of the oxazetidine followed by a spontaneous ring closure to yield a morpholine hemiaminal, which can be further elaborated. nih.gov

Syntheses starting from chiral amino acids, such as L-serine, build the stereochemistry into the final product from the outset. A reported synthesis for (S)-3-morpholinyl carboxylic acid involves converting L-serine into its tert-butyl ester, followed by N-acylation with chloroacetyl chloride. The subsequent intramolecular cyclization is induced by a base like sodium ethoxide, forming an oxo-morpholine intermediate which is then reduced to the final morpholine ring. wikipedia.org

Below is a table summarizing various cyclization strategies for morpholine synthesis.

Table 1: Cyclization Strategies for Morpholine Synthesis

| Starting Materials | Key Reagents/Catalyst | Product Type | Key Features | Citations |

| N-Boc amino alcohols | NaH, Allyl Bromide, Pd(OAc)₂, P(2-furyl)₃ | cis-3,5-Disubstituted morpholines | Four-step synthesis; key step is Pd-catalyzed carboamination. | researchgate.netlookchem.com |

| 1,2-Amino ethers with allylic alcohols | FeCl₃·6H₂O | cis-2,6- or 3,5-Disubstituted morpholines | Diastereoselective C-O or C-N bond formation; thermodynamically controlled. | researchgate.net |

| 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Substituted morpholines | High-yielding, redox-neutral protocol using inexpensive reagents. | vot.pl |

| 2-Tosyl-1,2-oxazetidine, α-formyl esters | DBU or K₂CO₃ | 2,3-Substituted morpholine hemiaminals | Base-promoted cascade reaction; allows for divergent synthesis. | nih.gov |

| L-Serine | Chloroacetyl chloride, Sodium ethoxide, AlCl₃/NaBH₄ | (S)-3-Morpholinyl carboxylic acid | Builds from a chiral pool; involves formation and reduction of an oxo-morpholine. | wikipedia.org |

Ring Expansion/Contraction Methodologies

While less common for the direct synthesis of the target compound, ring expansion methodologies represent a powerful tool for accessing medium-sized rings from smaller, more readily available structures. The Successive Ring Expansion (SuRE) strategy has been developed for the synthesis of medium-sized and macrocyclic lactams. springernature.com This method involves the N-acylation of a lactam, followed by protecting group cleavage and a subsequent ring expansion step. springernature.com While primarily demonstrated for lactams, analogous principles could be adapted for related heterocyclic systems.

Baeyer-Villiger oxidation is a classic ring expansion method that converts a cyclic ketone into a lactone. For example, oxidation of pentacyclic ketones derived from codeine with m-chloroperbenzoic acid affords δ-lactones, expanding the ring system. nih.gov Such lactones can serve as intermediates that, after ring-opening and reannulation with a nitrogen source, could potentially yield morpholine-like structures. nih.gov

Introduction and Manipulation of the Carboxylic Acid Functionality

The carboxylic acid moiety at the C-3 position is a key feature of the target molecule. Its introduction can be achieved either by direct carboxylation of a pre-formed ring or, more commonly, by carrying a precursor group through the synthesis.

The direct carboxylation of a C-H bond adjacent to the nitrogen in a morpholine ring is a challenging transformation. However, related methodologies suggest potential pathways. The deprotonation of C-H bonds alpha to a nitrogen atom in cyclic amines allows for functionalization. rsc.orglibretexts.org For N-Boc protected amines, lithiation followed by quenching with carbon dioxide is a standard method for installing a carboxylic acid group.

Electrochemical methods have been developed for the synthesis of N-Boc-α-amino acids from N-Boc-α-aminosulfones by reductive C-S bond cleavage in the presence of CO₂. researchgate.netlibretexts.org Another approach is the direct reductive carboxylation of imines with CO₂. acs.org A cyclic imine formed from a morpholine precursor could potentially undergo such a reaction. Furthermore, enamines, which can be formed from cyclic secondary amines like morpholine, can undergo acylation, suggesting that carboxylation might be feasible. nih.gov

A more common and reliable strategy involves synthesizing the morpholine ring with a functional group at C-3 that can be readily converted to a carboxylic acid. This precursor is often an ester, a nitrile, or a primary alcohol.

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation. Many synthetic routes for substituted morpholine carboxylic acids yield the corresponding esters, which are then saponified under basic conditions (e.g., NaOH or LiOH) or hydrolyzed under acidic conditions. nih.gov

The conversion of a nitrile group to a carboxylic acid can be achieved by hydrolysis under either acidic (e.g., H₃O⁺) or basic conditions. This allows for the use of cyanating agents in the synthetic sequence to install the carbon atom of the future carboxyl group.

Oxidation of a primary alcohol is another robust method. For example, an operationally simple synthesis of (S)-N-Boc-morpholine-2-carboxylic acid has been developed starting from epichlorohydrin (B41342), which proceeds via the intermediate (S)-N-Boc-2-hydroxymethylmorpholine. nih.govlibretexts.org This alcohol can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Below is a table summarizing common precursor conversions to carboxylic acids.

Table 2: Conversion of Precursor Groups to Carboxylic Acids

| Precursor Functional Group | Reagents | Product | Key Features | Citations |

| Ester | NaOH or LiOH (saponification); H₃O⁺ (acid hydrolysis) | Carboxylic Acid | Standard, high-yielding final step in many syntheses. | nih.gov |

| Nitrile | H₃O⁺ and heat (acid hydrolysis); NaOH, H₂O and heat (base hydrolysis) | Carboxylic Acid | Allows for introduction of the carboxyl carbon via nucleophilic cyanide. | |

| Primary Alcohol | Jones reagent (CrO₃/H₂SO₄), KMnO₄, or two-step Swern/Pinnick oxidation | Carboxylic Acid | Useful when the ring is constructed with a hydroxymethyl group. | nih.govlibretexts.org |

Enantioselective and Diastereoselective Synthesis of this compound

Achieving the correct stereochemistry at the C-3 position is paramount. This is accomplished either by using chiral starting materials or by employing stereoselective reactions.

Asymmetric hydrogenation is a powerful tool for setting stereocenters. The hydrogenation of 2-substituted dehydromorpholines using a chiral bisphosphine-rhodium catalyst can produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). acs.org While demonstrated for C-2 substitution, similar principles could be applied to C-3 substituted systems.

Diastereoselective protocols have been developed specifically for morpholine-2-carboxylic acid derivatives. One such method involves the condensation between a silylketene acetal (B89532) of a dioxanone and an imine. The choice of an acid or base catalyst controls the C2-C3 relative stereochemistry, leading to either 2,3-trans or 2,3-cis products with high diastereoselectivity. A subsequent methanolysis and ring-closure sequence yields the final substituted morpholine ester.

Catalyst-controlled cyclizations also provide excellent stereocontrol. The aforementioned iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines heavily favors the cis isomer under optimized conditions. researchgate.net Similarly, the Pd-catalyzed carboamination strategy can generate products as single stereoisomers. researchgate.net The stereochemical outcome is often dictated by a preferred boat-like transition state during the syn-aminopalladation step. researchgate.net

Below is a table with examples of stereoselective syntheses of morpholine derivatives.

Table 3: Examples of Stereoselective Morpholine Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Type | Stereoselectivity | Citation |

| Asymmetric Hydrogenation | SKP-Rh complex | 2-Substituted dehydromorpholines | Up to 99% ee | acs.org |

| Diastereoselective Condensation | TiCl₄ (acidic) | Silylketene acetal + N-alkylimine | >95:5 d.r. (for 2,3-trans) | |

| Diastereoselective Condensation | LiHMDS (basic) | Lactone + N-tosylimine | >95:5 d.r. (for 2,3-cis) | |

| Diastereoselective Cyclization | FeCl₃·6H₂O | N-tethered amino alcohol | Up to 94:6 d.r. (cis:trans) | researchgate.net |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃ | O-allyl ethanolamine (B43304) derivative | Single stereoisomer (cis) | researchgate.net |

Asymmetric Catalysis in Morpholine Carboxylic Acid Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral morpholine derivatives. semanticscholar.org This approach often involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org While not directly demonstrated for this compound, this methodology could be adapted for the synthesis of a suitable precursor.

Another strategy involves the catalytic asymmetric acetalization of carboxylic acids. researchgate.net This method allows for the enantioselective construction of a chiral acetal unit, which could be a precursor to the substituted morpholine ring. researchgate.net Furthermore, organocatalytic asymmetric cross-aldol reactions have been employed to create chiral substituted 1,4-dioxanes and morpholines, demonstrating the versatility of organocatalysis in synthesizing complex heterocyclic systems. researchgate.net

The table below summarizes some asymmetric catalytic approaches relevant to morpholine synthesis.

| Catalytic System | Reaction Type | Application | Reference |

| Bisphosphine-Rhodium | Asymmetric Hydrogenation | Synthesis of 2-substituted chiral morpholines | semanticscholar.org |

| Chiral Phosphoric Acid | Asymmetric Acetalization | Enantioselective synthesis of C3-substituted morpholinones | acs.org |

| (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol | Asymmetric Cross-Aldol Reaction | Synthesis of chiral substituted 1,4-dioxanes and morpholines | researchgate.net |

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a well-established method for introducing stereocenters. In the context of morpholine synthesis, a chiral auxiliary can be temporarily incorporated into the molecule to direct a diastereoselective reaction, after which it is cleaved to yield the desired enantiomerically enriched product. The Williams chiral auxiliary, for example, is a notable tool in the synthesis of diversely substituted enantiopure amino acids and amino alcohols, which are precursors to chiral morpholines. researchgate.net

Syntheses starting from readily available chiral pool materials, such as enantiopure amino alcohols, are a common strategy. researchgate.net For example, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can yield chiral morpholines. banglajol.info This approach establishes the stereochemistry at specific positions based on the configuration of the starting material. banglajol.info

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations. Biocatalysts, such as enzymes, can be employed for key stereoselective steps in the synthesis of chiral building blocks. For instance, enantioselective reduction of a ketone precursor using a biocatalyst was a key step in the synthesis of the chiral alcohol intermediate for the drug Lorlatinib, which features a complex heterocyclic structure. nih.gov This highlights the potential of enzymes to create specific stereocenters that can be elaborated into the morpholine core of this compound.

Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like this compound. wikipedia.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the morpholine ring. lookchem.com

tert-Butyloxycarbonyl (Boc) Group Installation

The Boc group is typically introduced to the morpholine nitrogen under anhydrous or aqueous conditions by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group serves to protect the morpholine nitrogen, enabling selective functionalization at other positions of the molecule. lookchem.com This protecting group is stable under a wide range of nucleophilic and basic conditions, making it suitable for many synthetic transformations. organic-chemistry.org

Selective Boc Deprotection Methodologies

The removal of the Boc group, or deprotection, is a critical step to liberate the amine for further reactions. This is typically achieved under acidic conditions. wikipedia.org However, the choice of deprotection method is crucial, especially when other acid-sensitive functional groups are present in the molecule.

Several methods for Boc deprotection have been developed to enhance selectivity and mildness:

Acidic Conditions : Concentrated strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane are commonly used. wikipedia.orgnih.gov

Thermolytic Deprotection : Heating N-Boc protected amines in a continuous flow system can achieve selective deprotection. acs.org The selectivity can be controlled by adjusting the temperature and residence time. acs.org

Water-Mediated Catalyst-Free Deprotection : A green and efficient method involves heating the N-Boc amine in water at reflux temperatures, leading to the removal of the Boc group without the need for additional reagents. ccsenet.orgsemanticscholar.org

Oxalyl Chloride in Methanol : This provides a mild method for selective N-Boc deprotection in the presence of other acid-labile groups. nih.gov

The table below outlines various Boc deprotection methodologies.

| Reagent/Condition | Description | Reference |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Standard acidic condition for Boc removal. | nih.gov |

| Hydrogen chloride (HCl) in Dioxane | Common acidic deprotection method. | nih.gov |

| Heat (Continuous Flow) | Selective thermal deprotection. | acs.org |

| Water (Reflux) | Catalyst-free, environmentally friendly method. | ccsenet.orgsemanticscholar.org |

| Oxalyl Chloride in Methanol | Mild deprotection for substrates with acid-labile groups. | nih.gov |

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often necessary. wikipedia.org This allows for the selective removal of one protecting group in the presence of others. wikipedia.org For this compound, which contains a carboxylic acid function, an orthogonal strategy is essential.

The Boc group on the nitrogen is acid-labile, while the carboxylic acid can be protected as an ester that is stable to acid but can be removed under different conditions (e.g., a benzyl (B1604629) ester removable by hydrogenolysis or a methyl/ethyl ester removable by base-catalyzed hydrolysis). wikipedia.orguniurb.it This orthogonality ensures that the nitrogen can be deprotected without affecting the protected carboxylic acid, and vice-versa, allowing for controlled, stepwise modifications of the molecule. wikipedia.org The use of photoremovable protecting groups for carboxylic acids also offers a valuable orthogonal strategy, allowing for deprotection with light. nih.gov

Reaction Conditions and Yield Optimization in this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of the target compound, this compound, and its synthetic intermediates. Key parameters that require careful consideration include the choice of solvent, catalyst system, temperature, and pressure.

Solvent Effects and Reaction Kinetics

The selection of an appropriate solvent is critical as it can significantly influence reaction rates and, in some cases, the product distribution. In the synthesis of substituted morpholines, a range of aprotic polar and nonpolar solvents are commonly employed.

For the crucial cyclization step to form the morpholine ring, polar aprotic solvents such as acetonitrile (B52724) (CH3CN) and N,N-dimethylformamide (DMF) are often favored. nih.govacs.orgresearchgate.net Research on the synthesis of 3,3-disubstituted morpholine derivatives via Ugi-adduct cyclization demonstrated that acetonitrile was an optimal solvent when using bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK). nih.govacs.org In related syntheses of substituted morpholines, toluene (B28343) and 1,4-dioxane have proven to be effective, particularly in palladium-catalyzed reactions and base-catalyzed ring-opening/closing cascades. acs.orgnih.gov The reaction of 2,6-dibromocyclohexanone with morpholine has shown a remarkable solvent-dependent outcome, where chloroform (B151607) selectively yields one product and hexamethylphosphoramide (B148902) (HMPA) another, highlighting the profound impact of the solvent on the reaction pathway. oup.com

The kinetics of the reaction are intrinsically linked to the solvent's ability to solvate reactants and transition states. In many cases, polar solvents can accelerate reactions by stabilizing charged intermediates that may form during the cyclization or substitution steps.

Table 1: Solvent Effects on the Cyclization of Ugi-Adducts to Form 3,3-Disubstituted Morpholines

| Solvent | Base | Yield (%) | Reference |

| Acetonitrile | Sodium Hydride (NaH) | 85 | nih.gov |

| Acetonitrile | Potassium tert-Butoxide (tBuOK) | 79 | nih.gov |

| Toluene | Sodium tert-Butoxide (NaOtBu) | Optimal for Pd-catalyzed carboamination | nih.gov |

| 1,4-Dioxane | Potassium Carbonate (K2CO3) | Effective for hemiaminal formation | acs.org |

This table is generated based on data for analogous 3,3-disubstituted morpholine syntheses.

Catalyst Selection and Loading

Catalysis plays a pivotal role in many of the synthetic strategies for constructing the morpholine scaffold. The choice of catalyst, ranging from simple bases to complex transition metal systems, can dictate the feasibility and efficiency of a given transformation.

In palladium-catalyzed carboamination reactions leading to 3,5-disubstituted morpholines, a combination of palladium(II) acetate (B1210297) (Pd(OAc)2) as the catalyst precursor and a phosphine (B1218219) ligand such as tri(2-furyl)phosphine (P(2-furyl)3) has been shown to be effective. nih.gov The catalyst loading in such reactions is typically kept low, often around 2 mol % of Pd(OAc)2 and 8 mol % of the phosphine ligand, to balance catalytic activity with cost and ease of removal. nih.gov

For ring-opening reactions of strained heterocycles like oxazetidines, both organic and inorganic bases can act as catalysts. In the synthesis of morpholine hemiaminals, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K2CO3) have been successfully employed. acs.org Lewis acids are also utilized, for instance, in the selective attack of nucleophiles on protected aziridines to form precursors for palladium-catalyzed hydroamination. rsc.orgrsc.org

Table 2: Catalyst Systems for the Synthesis of Substituted Morpholine Analogues

| Reaction Type | Catalyst System | Typical Loading | Reference |

| Palladium-Catalyzed Carboamination | Pd(OAc)2 / P(2-furyl)3 | 2 mol % / 8 mol % | nih.gov |

| Ring-Opening of Oxazetidines | DBU or K2CO3 | Stoichiometric or catalytic | acs.org |

| Palladium-Catalyzed Hydroamination | Pd-catalyst with AgBF4 | 5 mol % / 10 mol % | rsc.org |

| Ugi-Adduct Cyclization | Sodium Hydride (NaH) | 1.5 equivalents | nih.govacs.org |

This table is generated based on data for analogous substituted morpholine syntheses.

Temperature and Pressure Control

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes. Elevated temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition of thermally sensitive intermediates.

For instance, in the palladium-catalyzed carboamination to form 3,5-disubstituted morpholines, a reaction temperature of 105 °C in toluene was found to be optimal. nih.gov In the synthesis of 2- and 3-substituted morpholines via the ring opening of 2-tosyl-1,2-oxazetidine, the reaction proceeded well at room temperature, but yields were observed to decrease dramatically at higher temperatures, such as 100 °C. acs.org Conversely, the thermal deprotection of N-Boc groups, a potential final step in the synthesis, often requires high temperatures, sometimes exceeding 150 °C, and can be performed in various solvents or even neat. acs.orgacsgcipr.orgnih.gov The use of flow reactors at high temperatures has been shown to be a highly efficient method for Boc deprotection. nih.gov

Most of the synthetic steps towards substituted morpholines are conducted at atmospheric pressure. However, reactions involving gaseous reagents or the removal of volatile byproducts to drive equilibrium might necessitate pressure control. For example, the removal of ethene in ring-closing metathesis (RCM) reactions, a potential though less direct route to morpholine precursors, is a driving force for the reaction. organic-chemistry.org

Table 3: Temperature Effects on Key Reactions in Morpholine Synthesis

| Reaction | Optimal Temperature | Observations | Reference |

| Pd-Catalyzed Carboamination | 105 °C | - | nih.gov |

| Ring-Opening of 2-Tosyl-1,2-oxazetidine | Room Temperature | Yields decrease significantly at 100 °C | acs.org |

| Ugi-Adduct Cyclization | 0 °C to room temperature | - | nih.govacs.org |

| Thermal N-Boc Deprotection | >150 °C | Potential for side reactions at high temperatures | acsgcipr.org |

This table is generated based on data for analogous substituted morpholine syntheses.

Purification Strategies for Synthetic Intermediates

The purification of intermediates is a crucial aspect of any multi-step synthesis to ensure that the subsequent reactions are not compromised by impurities. Standard laboratory techniques are typically employed for the purification of intermediates in morpholine synthesis.

Column chromatography on silica (B1680970) gel is the most widely used method for purifying crude reaction mixtures. nih.govacs.orgacs.org The choice of eluent system, typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate, is optimized to achieve good separation of the desired product from starting materials and byproducts. acs.org

In some cases, where the intermediate is a salt (e.g., after an acidic or basic work-up), extraction is used to partition the compound between an aqueous and an organic phase. For example, after a reaction, the mixture might be diluted with an organic solvent and washed with aqueous solutions of acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO3) to remove ionic impurities. acs.orgprinceton.edu

Crystallization can be an effective purification method for solid intermediates, offering the potential to obtain highly pure material. For some morpholine derivatives, crystallization has been used to separate diastereomers. researchgate.net

For certain synthetic routes, such as a reported synthesis of (S)-N-Boc-morpholine-2-carboxylic acid from epichlorohydrin, the process was optimized to avoid chromatographic purification, which is highly advantageous for large-scale synthesis. nih.gov This often involves careful control of reaction conditions to minimize byproduct formation and the use of crystallization or salt formation for purification.

Analysis of Stereoisomer Formation and Separation

The synthesis of this compound can result in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, unless a stereoselective synthetic route is employed. The separation of these enantiomers is a crucial step to isolate the desired stereoisomer.

Formation: Non-stereoselective synthetic approaches would typically yield a racemic mixture. However, modern asymmetric synthesis strategies can be employed to favor the formation of one enantiomer over the other. These methods often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. For instance, a potential route could involve the diastereoselective alkylation of a chiral N-Boc-morpholine-3-carboxylic acid precursor.

Separation: The resolution of racemic this compound can be achieved through several methods:

Chiral Preparative Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers on a preparative scale. The choice of the CSP and the mobile phase is critical for achieving baseline separation.

Diastereomeric Salt Formation: Reaction of the racemic carboxylic acid with a chiral base (e.g., a chiral amine like (R)- or (S)-1-phenylethylamine) forms diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the pure enantiomers of the carboxylic acid.

Enzymatic Resolution: Lipases and other enzymes can exhibit high enantioselectivity in the hydrolysis of ester derivatives of the carboxylic acid, allowing for the kinetic resolution of the enantiomers.

The efficiency of these separation methods is typically evaluated by determining the enantiomeric excess (ee) of the resulting products.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of stereochemically pure this compound.

Diastereoselectivity: In synthetic routes that involve the creation of a second stereocenter, controlling the diastereoselectivity becomes crucial. For example, if a chiral precursor is used, the introduction of the ethyl group at the C3 position must be directed to achieve the desired relative stereochemistry. The choice of reagents, solvents, and reaction temperature can significantly influence the diastereomeric ratio (dr).

Enantioselectivity: Enantioselective synthesis aims to produce a single enantiomer directly. This can be accomplished through various strategies:

Catalytic Asymmetric Synthesis: The use of a chiral catalyst, such as a chiral transition metal complex, can steer the reaction towards the formation of one enantiomer.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Substrate-Controlled Synthesis: Starting from an enantiomerically pure precursor that already contains the desired stereochemistry at a key position can guide the stereochemistry of subsequent transformations.

The success of these methods is quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Methods for Stereochemical Assignment and Purity Determination

Once the stereoisomers of this compound are synthesized and separated, their absolute stereochemistry must be assigned, and their enantiomeric purity determined.

Chiral HPLC and GC Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for the analytical separation and quantification of enantiomers.

Chiral HPLC: This is the most common method for determining the enantiomeric excess of chiral compounds like this compound. The separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds. The mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com

Illustrative Chiral HPLC Data for the Separation of this compound Enantiomers

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: This data is illustrative and based on typical separation parameters for similar N-Boc protected amino acids. Actual values would need to be determined experimentally.

Chiral GC: For volatile derivatives of this compound (e.g., methyl ester), chiral GC can be employed. This technique uses a capillary column coated with a chiral stationary phase.

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are crucial for determining the relative and absolute stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR spectra of enantiomers are identical, NMR can be used for stereochemical elucidation in several ways:

Use of Chiral Derivatizing Agents (CDAs): Reaction of the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride) produces diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric ratio.

Use of Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers can form transient diastereomeric complexes, which may lead to observable differences in their NMR chemical shifts.

Advanced NMR Techniques: For complex molecules, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which can be used to deduce the relative stereochemistry in diastereomers.

Hypothetical 1H NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters of (R/S)-N-Boc-3-ethylmorpholine-3-carboxylic Acid with (R)-1-Phenylethanol

| Proton | Diastereomer 1 (R,R) δ (ppm) | Diastereomer 2 (S,R) δ (ppm) | Δδ (ppm) |

| Morpholine-H2ax | 3.85 | 3.82 | 0.03 |

| Morpholine-H2eq | 4.10 | 4.15 | -0.05 |

| Ethyl-CH2 | 1.95 | 2.05 | -0.10 |

| Ethyl-CH3 | 0.90 | 0.85 | 0.05 |

Note: This data is hypothetical and serves to illustrate the principle of using chiral derivatizing agents for NMR-based determination of enantiomeric composition. Actual chemical shifts and their differences would need to be determined experimentally.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Derivatization and Chemical Transformations of N Boc 3 Ethylmorpholine 3 Carboxylic Acid

Amide Bond Formation Strategies

The creation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the removal of a water molecule. Direct heating is often not feasible for complex molecules. wikipedia.org Therefore, coupling reagents are employed to convert the carboxyl group's hydroxyl into a better leaving group, thereby activating it for reaction under mild conditions. tcichemicals.com

Carbodiimides are among the most common and versatile classes of coupling reagents for amide bond formation. beilstein-journals.org They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. beilstein-journals.orgthieme-connect.com This intermediate is then susceptible to nucleophilic attack by an amine, forming the desired amide and releasing a soluble urea (B33335) byproduct. beilstein-journals.org

Two of the most frequently used carbodiimides are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org

DCC (N,N'-dicyclohexylcarbodiimide) is highly effective in organic solvents. beilstein-journals.org A key characteristic of DCC-mediated couplings is that the dicyclohexylurea (DCU) byproduct is almost insoluble in most common organic solvents, causing it to precipitate out of the reaction mixture, which can simplify purification. alzchem.com However, this insolubility makes it unsuitable for solid-phase peptide synthesis. alzchem.com

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used as a hydrochloride salt (EDC-HCl), which makes it water-soluble. alzchem.com This property is highly advantageous as both the reagent and its urea byproduct can be easily removed from the reaction mixture by a simple aqueous extraction. alzchem.com This makes EDC the reagent of choice for bioconjugation and other reactions performed in aqueous media. beilstein-journals.org

A common side reaction with carbodiimides is the formation of a stable N-acylurea via an intramolecular rearrangement of the O-acylisourea intermediate, which halts the reaction. thieme-connect.comqucosa.de The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction and also helps to minimize racemization. alzchem.com

Table 1: Comparison of Common Carbodiimide (B86325) Coupling Reagents This table is interactive and can be sorted by column.

| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

|---|---|---|

| Solubility | Insoluble in water; soluble in many organic solvents (e.g., DCM, THF). beilstein-journals.org | Water-soluble. beilstein-journals.org |

| Byproduct | Dicyclohexylurea (DCU). | 1-ethyl-3-(3-dimethylaminopropyl)urea. |

| Byproduct Removal | Filtration, as DCU is largely insoluble. alzchem.com | Aqueous extraction, as the byproduct is water-soluble. alzchem.com |

| Primary Use Case | Organic synthesis in non-aqueous solvents. beilstein-journals.org | Aqueous-based couplings, bioconjugation, general amide synthesis. beilstein-journals.orgbachem.com |

| Key Advantage | Simple byproduct removal via precipitation. alzchem.com | Easy workup via extraction; compatible with aqueous systems. alzchem.com |

An alternative to the direct, one-pot coupling of the acid and amine is a two-step approach involving the formation of a more stable activated intermediate. This strategy can improve yields and purity.

Activated Esters: Carboxylic acids like N-Boc-3-ethylmorpholine-3-carboxylic acid can be converted into activated esters. N-hydroxysuccinimide (NHS) esters are a prime example. These are often prepared using a carbodiimide, such as EDC, to couple the carboxylic acid with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. beilstein-journals.org The resulting NHS ester is significantly more stable than the O-acylisourea intermediate but still highly reactive towards primary amines, with which it forms a strong amide bond. beilstein-journals.org This allows for a clean, efficient coupling step, often at physiological pH. beilstein-journals.org

Acid Chlorides: The conversion of a carboxylic acid to an acid chloride creates a highly reactive acylating agent. Traditional methods often require harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be incompatible with sensitive functional groups like the tert-butyloxycarbonyl (Boc) protecting group present in the target molecule. However, modern methods allow for the rapid generation of acid chlorides under much milder conditions. For instance, the use of 3,3-dichlorocyclopropenes in the presence of a non-nucleophilic base can convert N-Boc protected amino acids into their corresponding acid chlorides without cleaving the acid-sensitive protecting group. units.it This activated intermediate can then be reacted with an amine to form the amide.

Table 2: Comparison of Activated Intermediates This table is interactive and can be sorted by column.

| Intermediate Type | Formation Conditions | Stability | Reactivity | Key Advantage |

|---|---|---|---|---|

| Activated (NHS) Ester | Mild (e.g., EDC, NHS, room temp). beilstein-journals.org | Relatively stable; can be isolated and stored. beilstein-journals.org | Highly reactive with primary amines. beilstein-journals.org | Allows for a clean, two-step procedure; good for bioconjugation. |

| Acid Chloride | Can be harsh (e.g., SOCl₂) or mild (e.g., dichlorocyclopropenes). units.it | Generally unstable; moisture-sensitive; typically used in situ. | Very high reactivity with most nucleophiles. | High reactivity can drive difficult couplings to completion. |

To overcome some of the limitations of carbodiimides, particularly racemization and side reactions, a range of phosphonium (B103445) and aminium-based coupling reagents were developed. alzchem.com These are often considered among the most efficient and reliable reagents for amide bond formation.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. alzchem.comnih.gov They react with the carboxylic acid to generate activated benzotriazole (B28993) esters in situ, which then couple with amines with minimal racemization. alzchem.com PyBOP is a widely used successor to BOP, developed to avoid the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) associated with BOP. nih.gov

Aminium Salts: This class includes some of the most popular coupling reagents, such as HBTU, TBTU, and HATU. Although their names suggest a uronium structure, crystallographic and solution studies have confirmed they possess an aminium (or guanidinium-yl) structure. alzchem.com These reagents are known for promoting very rapid and efficient couplings with low levels of racemization, especially when an equivalent of HOBt or its superior analog, HOAt, is present. alzchem.com It is crucial to use these reagents in equimolar amounts relative to the carboxylic acid, as an excess can lead to the unwanted capping of the free amine terminus of the peptide chain. alzchem.com

Table 3: Common Phosphonium and Aminium Coupling Reagents This table is interactive and can be sorted by column.

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium | Highly efficient, low racemization. Byproduct HMPA is carcinogenic. alzchem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Non-toxic alternative to BOP with similar high efficiency. nih.gov |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | Very fast and efficient coupling; low racemization. alzchem.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | Superior to HBTU for hindered couplings and reducing racemization. signagen.com |

Research continues to yield novel activating agents that offer milder conditions, simpler workups, and greater compatibility with green chemistry principles.

N-Acylbenzotriazoles: A carboxylic acid can be converted into an N-acylbenzotriazole using benzotriazole and a dehydrating agent (like thionyl chloride) or via other methods. These N-acylbenzotriazoles are stable, neutral acylating reagents that can be isolated. santiago-lab.com They react efficiently with amines under neutral conditions to provide amides in excellent yields with a simple workup, making them a powerful and gentle alternative to more traditional methods. santiago-lab.com This methodology is noted for its ability to preserve the chiral purity of the starting materials. biosynth.com

Thioester-based Methods: A modern, one-pot green chemistry approach involves the use of reagents like 2,2'-dipyridyldisulfide (DPDTC) to convert carboxylic acids into thioesters in situ. enamine.net These thioesters can then be treated directly with an amine to form the amide. This method is advantageous because it avoids traditional coupling reagents and their often problematic byproducts. Furthermore, the amide formation step does not require a base, which can be beneficial when working with substrates that are prone to epimerization. enamine.net

Triazine derivatives represent another important class of condensing agents, prized for their efficiency, stability, and ability to function in a variety of solvents, including aqueous and alcoholic media. nih.gov

The parent compound for many of these reagents is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). alzchem.com CDMT itself can activate carboxylic acids in the presence of a base like N-methylmorpholine (NMM). enamine.net The reaction between CDMT and NMM generates the highly effective coupling agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in situ. wikipedia.orgenamine.net

DMTMM can also be synthesized, isolated as a stable, non-hygroscopic white solid, and used directly. wikipedia.org Its mechanism involves the formation of a highly reactive acyloxytriazine active ester, which is then readily displaced by an amine. thieme-connect.com A significant advantage of DMTMM is its ability to mediate couplings in protic solvents like water and alcohols with low racemization levels, making it valuable for work with biorelevant molecules. nih.gov The byproducts are water-soluble and easily removed by washing. units.it The structural similarity of N-methylmorpholine to the morpholine (B109124) core of the target acid makes this class of reagents particularly noteworthy.

For a chiral compound such as this compound, which possesses a stereocenter at the C-3 position, preventing racemization (the loss of stereochemical purity) during amide bond formation is of paramount importance. Racemization of α-substituted carboxylic acids typically proceeds through the formation of a planar, achiral oxazolone (B7731731) intermediate.

Several strategies are employed to suppress this unwanted side reaction:

Use of Additives: When using carbodiimide reagents like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is standard practice. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization than the O-acylisourea itself. alzchem.com

Choice of Reagent: Phosphonium and aminium reagents (e.g., PyBOP, HATU) and triazine-based reagents (e.g., DMTMM) are inherently designed to minimize racemization and are often preferred for sensitive substrates. alzchem.comnih.gov

Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of racemization. The choice of solvent and base is also critical; sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are generally favored over less hindered bases like triethylamine (B128534).

Novel Methods: Activating agents that operate under neutral conditions, such as N-acylbenzotriazoles, are excellent for maintaining chiral integrity. biosynth.com Similarly, methods that avoid the use of base in the final coupling step, like the thioester approach, can also be advantageous. enamine.net

Table 4: Summary of Racemization Suppression Strategies This table is interactive and can be sorted by column.

| Strategy | Method / Reagent | Rationale |

|---|---|---|

| Additives | HOBt, HOAt with Carbodiimides | Forms an active ester intermediate that is less prone to oxazolone formation. alzchem.com |

| Reagent Choice | HATU, PyBOP, DMTMM | The mechanism of these reagents inherently suppresses the pathways leading to racemization. alzchem.comnih.gov |

| Base Selection | DIPEA, N-Methylmorpholine | Sterically hindered, less nucleophilic bases are less likely to promote oxazolone formation. |

| Temperature Control | Low reaction temperatures (e.g., 0 °C) | Slows the rate of the racemization side reaction relative to the desired coupling reaction. |

| Alternative Activation | N-Acylbenzotriazoles | Reaction proceeds under neutral conditions, avoiding base-catalyzed racemization. santiago-lab.combiosynth.com |

Esterification Protocols

The conversion of the carboxylic acid moiety of this compound into an ester is a key transformation. The choice of method must account for the steric hindrance around the α-quaternary center and the acid-sensitivity of the N-Boc protecting group.

Fischer Esterification Variants

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, typically driven towards the product by using a large excess of the alcohol or by removing water as it forms. acs.orglookchem.com Common catalysts include strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

However, the standard harsh acidic conditions can lead to the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group. researchgate.net To circumvent this, modified Fischer esterification protocols employing milder conditions are necessary. Using a large excess of the alcohol can help drive the reaction to completion with lower concentrations of the acid catalyst, minimizing degradation of the Boc group. lookchem.com

Yamaguchi Esterification and Related Methods

For sterically hindered and sensitive substrates, the Yamaguchi esterification offers a mild and highly efficient alternative. nih.govamericanelements.com This protocol involves a two-step, one-pot process. First, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a tertiary amine base like triethylamine (Et₃N) to form a mixed anhydride (B1165640). orgoreview.comorganic-chemistry.org After formation of the anhydride, the alcohol is added along with a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl-transfer catalyst to yield the desired ester. americanelements.comorgoreview.com This method is renowned for its high yields and compatibility with a wide range of functional groups, making it particularly suitable for complex molecules. nih.govorganic-chemistry.org

The reaction mechanism proceeds via the formation of the mixed anhydride, which is then regioselectively attacked by DMAP at the less sterically hindered carbonyl carbon of the carboxylic acid moiety. americanelements.com This forms a highly electrophilic acyl-pyridinium intermediate, which is readily attacked by the alcohol to furnish the final ester product. orgoreview.com

Selective Esterification of Carboxylic Acid Moieties

Selective esterification in the presence of the N-Boc group can be achieved using various coupling agents that operate under neutral or mildly basic conditions.

Steglich Esterification : This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. nih.gov The addition of a catalytic amount of DMAP significantly accelerates the reaction, allowing it to proceed at room temperature with high yields, even for sterically demanding substrates. nih.gov The reaction is generally tolerant of the Boc protecting group. stackexchange.com

Carboxylic-Carbonic Anhydride Method : Activation of the carboxylic acid can also be achieved by forming a mixed carboxylic-carbonic anhydride using reagents like isobutyl chloroformate. nih.gov This activated intermediate readily reacts with alcohols to form esters under mild conditions that preserve the N-Boc group.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (excess), Strong Acid (H₂SO₄, TsOH) | Heat | Inexpensive reagents. lookchem.com | Harsh conditions may cleave N-Boc group. researchgate.net Reversible reaction. acs.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, Alcohol, DMAP | Aprotic solvent (Toluene, THF), Room Temp. | Mild conditions, high yields, suitable for hindered substrates. nih.govorgoreview.com | Requires stoichiometric, specialized reagents. |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Aprotic solvent (DCM), 0°C to Room Temp. | Very mild conditions, good for sensitive substrates. nih.gov | DCC byproduct (DCU) can be difficult to remove. |

Reduction of the Carboxylic Acid Group to Aldehydes or Alcohols

The carboxylic acid of this compound can be reduced to either a primary alcohol or an aldehyde, providing key intermediates for further synthesis.

The reduction to the corresponding primary alcohol, N-Boc-3-ethyl-3-(hydroxymethyl)morpholine, can be achieved using several reagents. Borane (BH₃), typically as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a classic reagent for reducing carboxylic acids to alcohols while being compatible with many protecting groups, including Boc. Lithium aluminium hydride (LiAlH₄) is also effective but is a much stronger reducing agent and may require more careful control of reaction conditions. wikipedia.org A milder approach involves the in-situ activation of the carboxylic acid with a reagent like 1-hydroxybenzotriazole (HOBt) followed by reduction with sodium borohydride (B1222165) (NaBH₄), a reagent that does not typically reduce carboxylic acids directly. orgsyn.org

More challenging is the partial reduction of the carboxylic acid to the corresponding aldehyde, N-Boc-3-ethyl-3-formylmorpholine. Direct conversion is difficult as aldehydes are more reactive than carboxylic acids and are typically over-reduced to the alcohol. wikipedia.org Common strategies include:

Two-Step Reduction/Oxidation : The carboxylic acid is first fully reduced to the primary alcohol, which is then re-oxidized to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Reduction of an Activated Derivative : The carboxylic acid is converted to a derivative that can be reduced to an aldehyde. For instance, conversion to an activated ester or an N,O-dimethylhydroxylamide (Weinreb amide) followed by reduction with a controlled hydride source like diisobutylaluminium hydride (DIBAL-H) at low temperature can effectively yield the aldehyde. mdpi.com Catalytic hydrogenation (H₂/Pd/C) of an activated thioester has also been shown to produce N-Boc protected amino aldehydes. mdpi.com

| Target Product | Method/Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Primary Alcohol | Borane (BH₃·THF) | THF, Room Temp. to Reflux | Chemoselective for carboxylic acids over many other groups. |

| In-situ activation (e.g., HOBt), then NaBH₄ | THF, Room Temp. | Mild conditions, avoids harsh hydrides. orgsyn.org | |

| Aldehyde | 1. Reduce to alcohol (e.g., BH₃·THF) 2. Oxidize (e.g., PCC, DMP) | Two separate synthetic steps. | Reliable but less atom-economical. |

| Reduction of an activated derivative (e.g., thioester) with H₂/Pd/C | Catalytic hydrogenation | Stops at the aldehyde stage without over-reduction. mdpi.com |

Decarboxylation and Related Transformations

Removal of the carboxylic acid group to yield N-Boc-3-ethylmorpholine is a challenging transformation. Simple heating is often ineffective for the decarboxylation of α-amino acids. orgsyn.org For a sterically hindered α,α-disubstituted amino acid derivative like this, more specialized methods are required.

Radical-based methods are particularly effective. The Barton reductive decarboxylation is a well-established protocol that proceeds under mild conditions. nih.govacs.org In this reaction, the carboxylic acid is first converted into a redox-active ester, commonly a thiohydroxamate ester known as a Barton ester. acs.orge3s-conferences.org This is typically achieved by reacting the corresponding acid chloride with the sodium salt of N-hydroxypyridine-2-thione. e3s-conferences.org The Barton ester is then treated with a radical initiator (like AIBN) and a hydrogen atom source, such as tributyltin hydride or, more conveniently, tertiary thiols or even chloroform (B151607). acs.orge3s-conferences.org The reaction proceeds via a radical chain mechanism, liberating CO₂ and forming the desired alkane product. acs.org Nickel-catalyzed versions of the Barton decarboxylation have also been developed, offering practical advantages. wikipedia.org

Modern photoredox catalysis offers another powerful route for the decarboxylation of N-Boc protected amino acids. wikipedia.orglibretexts.org These methods often involve the oxidation of the carboxylate by an excited-state photocatalyst to generate a carboxyl radical, which rapidly extrudes CO₂ to form an α-amino radical. organic-chemistry.orglibretexts.org In the absence of other trapping agents, this radical can be quenched by a hydrogen atom source to give the final decarboxylated product.

Functional Group Interconversions on the Ethyl and Morpholine Moieties

Further transformations can be performed on the morpholine ring, the ethyl group, or, more commonly, on the functional groups derived from the carboxylic acid as described in the sections above.

The morpholine ring itself is generally stable. The ring nitrogen, a secondary amine, is protected by the Boc group. This group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine. youtube.com This free secondary amine can then be subjected to various functionalization reactions, such as N-alkylation or N-arylation, to introduce new substituents onto the morpholine nitrogen. The ether oxygen within the morpholine ring renders the nitrogen less nucleophilic and less basic than that of piperidine, a property that influences its reactivity. researchgate.net

The saturated ethyl group is largely unreactive under most conditions. Radical halogenation could potentially introduce functionality, but would likely suffer from a lack of selectivity.

More synthetically useful interconversions involve the products from the esterification and reduction reactions:

From Esters : An ester derivative of this compound can be readily converted into a variety of amides through aminolysis. Reaction with ammonia, a primary amine, or a secondary amine can yield the corresponding primary, secondary, or tertiary amide, respectively. This transformation can be promoted by heat or by using base-promoted methods for unactivated esters. mdpi.com Alternatively, the initial carboxylic acid can be coupled directly with an amine using peptide coupling reagents like DCC. masterorganicchemistry.comstackexchange.com

From Alcohols : The primary alcohol resulting from the reduction of the carboxylic acid (N-Boc-3-ethyl-3-(hydroxymethyl)morpholine) is a versatile functional handle. nih.gov It can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This allows for subsequent nucleophilic substitution (Sₙ2) reactions to introduce a wide array of functional groups, including azides, cyanides, and halides, opening up a vast chemical space for further derivatization.

N Boc 3 Ethylmorpholine 3 Carboxylic Acid As a Key Building Block in Complex Molecular Architectures

Applications in Peptide Mimetic Synthesis

The rigid, chair-like conformation of the morpholine (B109124) ring makes N-Boc-3-substituted-morpholine-3-carboxylic acids excellent scaffolds for the synthesis of peptidomimetics. frontiersin.orgnih.gov These building blocks are used to introduce conformational constraints into peptide chains, mimicking the secondary structures of natural peptides, such as β-turns. nih.gov This is a crucial strategy in drug design to enhance stability against enzymatic degradation and improve bioavailability, which are common drawbacks of natural peptide therapeutics. nih.gov

The synthesis of peptidomimetics often involves incorporating these non-natural, morpholine-based amino acid analogs into a growing peptide sequence. The N-Boc (tert-butoxycarbonyl) group provides a stable, acid-labile protecting group for the nitrogen atom, allowing for controlled, stepwise peptide bond formation using standard solid-phase or solution-phase synthesis techniques. mdpi.com The ethyl group at the 3-position, along with other possible substituents, allows for the precise orientation of side chains, enabling the mimicry of the spatial arrangement of amino acid residues in a natural peptide's binding epitope. Research in this area focuses on generating peptidomimetic compounds centered around the morpholine nucleus to target protein-protein interactions, which are often considered "undruggable" targets. frontiersin.org

Role in the Synthesis of Heterocyclic Scaffolds and Ring Systems

N-Boc-3-ethylmorpholine-3-carboxylic acid serves as a versatile starting material for the de novo synthesis of more complex heterocyclic scaffolds and fused ring systems. The morpholine ring itself is a privileged structure in medicinal chemistry, and the functional handles on this building block—the carboxylic acid and the protected amine—provide reaction sites for further chemical elaboration. nih.gov

Synthetic strategies often involve leveraging the carboxylic acid for amide bond formation or other coupling reactions, while the morpholine nitrogen, once deprotected, can participate in cyclization reactions. For instance, polymer-supported synthesis methods have been developed for creating 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives, which can be further transformed into a variety of morpholine and thiomorpholine structures. researchgate.net By reacting the N-Boc protected morpholine intermediate with various electrophiles and subsequently inducing cyclization, chemists can construct novel bicyclic or spirocyclic systems, expanding the accessible chemical space for drug discovery. These methods are valuable for producing a wide array of nitrogen-containing heterocyclic compounds. mdpi.com

Utilization in Scaffold Diversity Generation for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules for high-throughput screening. cam.ac.ukmdpi.com this compound and related C-substituted morpholines are ideal building blocks for DOS due to their inherent three-dimensional structure and multiple points for diversification. nih.gov

The concept of "Systematic Chemical Diversity" has been applied to the morpholine scaffold, where systematic variations in regiochemistry, stereochemistry, and appendage functionalization lead to a comprehensive collection of related but distinct molecules. nih.gov By varying the substituents on the morpholine ring (like the ethyl group at C-3) and utilizing the carboxylic acid and nitrogen functionalities for further reactions, a vast number of unique compounds can be generated from a common core. This approach allows for the efficient exploration of chemical space around a privileged heterocyclic core, increasing the probability of identifying novel bioactive compounds. frontiersin.org

Table 1: Examples of Diversity Points in Morpholine-Based Scaffolds for Chemical Libraries

| Diversity Type | Description | Example of Variation |

| Appendage Diversity | Variation of R-groups around the core morpholine scaffold. | Changing the C-3 substituent from ethyl to methyl, propyl, or functionalized alkyl chains. |

| Stereochemical Diversity | Variation in the spatial orientation of substituents. | Synthesizing all possible stereoisomers of a disubstituted morpholine. |

| Scaffold Diversity | Variation in the core ring structure itself. | Using the morpholine intermediate to synthesize fused bicyclic or spirocyclic systems. |

| Functional Group Diversity | Variation in the types of functional groups present. | Converting the carboxylic acid to amides, esters, or other functional groups. |

Precursor for Advanced Synthetic Intermediates

The stability and reactivity of this compound make it an excellent precursor for a range of advanced synthetic intermediates. chemimpex.com The Boc protecting group is robust enough to withstand many reaction conditions yet can be easily removed with acid, revealing a secondary amine ready for further functionalization.

This building block can be synthesized from simpler, enantiomerically pure starting materials such as amino alcohols. nih.gov Once formed, it serves as a platform for creating more complex molecules. For example, the carboxylic acid can be reduced to a primary alcohol, yielding N-Boc-3-ethyl-3-(hydroxymethyl)morpholine, another versatile intermediate. nih.govresearchgate.net This alcohol can then be converted to leaving groups for nucleophilic substitution or used in ether or ester linkages. The ability to readily access these advanced, multi-functionalized morpholine intermediates streamlines the synthesis of complex target molecules in pharmaceutical and agrochemical research. chemimpex.com

Mechanistic Investigations of Reactions Involving N Boc 3 Ethylmorpholine 3 Carboxylic Acid

Exploration of Reaction Pathways for Synthesis of the Compound

The synthesis of N-Boc-3-ethylmorpholine-3-carboxylic acid, a chiral α,α-disubstituted amino acid, presents a significant synthetic challenge. While specific literature detailing its synthesis is scarce, plausible synthetic routes can be proposed based on established methodologies for the synthesis of substituted morpholines and α,α-disubstituted amino acids.

One potential strategy involves the construction of the morpholine (B109124) ring from an appropriate amino alcohol precursor. A concise and efficient synthesis of substituted morpholines has been reported starting from easily available amino alcohols and α-halo acid chlorides. thieme-connect.com This approach involves the initial formation of an amide, followed by intramolecular cyclization and subsequent reduction. thieme-connect.com Adapting this for the target molecule, a potential route could begin with a suitably protected serine derivative where the α-carbon is first ethylated.

Another viable approach could involve the modification of a pre-formed morpholine-3-carboxylic acid scaffold. For instance, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been demonstrated using immobilized Fmoc-Ser(tBu)-OH as a starting material. nih.govresearchgate.net This solid-phase approach offers advantages in terms of purification and handling. nih.govresearchgate.net An alternative route could start from the ring opening of an activated aziridine (B145994) with an organocuprate, followed by a ring annulation reaction to form the morpholine ring. acs.org

The introduction of the ethyl group at the C3 position is a key step. The synthesis of α,α-disubstituted amino acids can be achieved through various methods, including the alkylation of glycine (B1666218) derivatives or the use of chiral auxiliaries to control stereochemistry. nih.govnih.gov A method for the synthesis of α,α-disubstituted amino acid derivatives using chiral tridentate ligands has been reported, which could be adapted for the synthesis of the target compound. nih.gov

A general synthetic strategy could be envisioned as follows:

Preparation of a protected amino acid precursor: Starting with a protected serine or a similar three-carbon amino acid.

Introduction of the ethyl group: Alkylation at the α-carbon to create the quaternary center.

Formation of the morpholine ring: This could be achieved through various cyclization strategies, such as reductive amination or intramolecular Williamson ether synthesis.

Protection of the morpholine nitrogen: Introduction of the Boc protecting group.

A concise synthesis of N-Boc-morpholine-2-carboxylic acid from epichlorohydrin (B41342) has been developed, which could potentially be adapted for the 3-substituted analogue. nih.gov Furthermore, indium(III)-catalyzed intramolecular reductive etherification has been shown to be an efficient method for constructing various substituted morpholines with high diastereoselectivity. oup.com

Table 1: Potential Synthetic Strategies

| Strategy | Key Steps | Potential Advantages | Reference Analogs |

|---|---|---|---|

| From Amino Alcohols | Amide formation, intramolecular cyclization, reduction. | Readily available starting materials. | (3S)-3-methylmorpholine thieme-connect.com |

| Solid-Phase Synthesis | Immobilized amino acid, N-alkylation, cyclization, cleavage. | Simplified purification, potential for library synthesis. | Morpholine-3-carboxylic acid derivatives nih.govresearchgate.net |

| Aziridine Ring Opening | Cu-catalyzed ring opening, ring annulation. | Access to enantiopure products. | 3-substituted morpholines acs.org |

Detailed Analysis of Carboxylic Acid Activation Mechanisms

The carboxylic acid moiety of this compound is generally unreactive towards nucleophiles under neutral conditions. To facilitate reactions such as amide bond formation, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is a fundamental step in peptide synthesis and other acylation reactions. globalresearchonline.netkhanacademy.org

General Principle of Activation: The core of carboxylic acid activation lies in transforming the -OH group, a poor leaving group, into a more labile one. This is typically achieved by reacting the carboxylic acid with a coupling reagent. khanacademy.orgjackwestin.com The general mechanism involves the nucleophilic attack of the carboxylate oxygen onto the activating agent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively. youtube.com

Common Activating Agents and Their Mechanisms:

Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. globalresearchonline.netbachem.com The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile. A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and can be difficult to remove. To suppress this side reaction and also to reduce racemization, additives such as 1-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used. bachem.compeptide.com These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines. globalresearchonline.net

Phosphonium (B103445) Reagents (e.g., BOP, PyBOP): Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another common coupling reagent. bachem.com These reagents react with the carboxylate to form a phosphonium ester, which is a highly activated species. The mechanism involves the displacement of a benzotriazole-based leaving group by the carboxylate.

Uronium/Aminium Reagents (e.g., HBTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient. bachem.compeptide.com They react with the carboxylic acid to form an active ester in situ. HATU is particularly effective due to the participation of the neighboring pyridine (B92270) nitrogen, which accelerates the reaction and reduces side reactions. bachem.com

Conversion to Acid Chlorides: A more traditional method of activation involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.orglibretexts.org The reaction with SOCl₂ proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org Acid chlorides are highly reactive acylating agents.

Table 2: Common Carboxylic Acid Activating Agents

| Reagent Class | Example(s) | Active Intermediate | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | O-acylisourea | Widely used, often requires additives (HOBt, HOSu). globalresearchonline.netbachem.com |

| Phosphonium Salts | BOP, PyBOP | Phosphonium ester | High coupling efficiency, can be used for hindered amino acids. bachem.com |

| Uronium/Aminium Salts | HBTU, HATU | Active ester | Fast reaction rates, low racemization (especially HATU). bachem.compeptide.com |

Mechanism of Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry. jk-sci.com Its popularity stems from its stability under a wide range of conditions and its facile removal under specific acidic conditions. masterorganicchemistry.com

Mechanism of Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com The mechanism is a nucleophilic acyl substitution. jk-sci.com

The amine nitrogen acts as a nucleophile and attacks one of the carbonyl carbons of Boc₂O.

This forms a tetrahedral intermediate.

The intermediate collapses, expelling a tert-butyl carbonate leaving group.

The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butoxide.

The tert-butoxide, being a strong base, deprotonates the newly formed carbamate (B1207046), yielding the final Boc-protected amine.

Mechanism of Boc Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM). jk-sci.comcommonorganicchemistry.com The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). masterorganicchemistry.comcommonorganicchemistry.com This makes the carbonyl carbon more electrophilic.